One of the labelled impurities of Tolterodine, which is a muscarinic receptor antagonist and has been found to be effective against urinary incontinence.
rac 5-Hydroxymethyl Tolterodine-d14
CAS No.: 1185071-13-9
Cat. No.: VC0196709
Molecular Formula: C22H19NO2D12
Molecular Weight: 353.57
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

CAS No. | 1185071-13-9 |
---|---|
Molecular Formula | C22H19NO2D12 |
Molecular Weight | 353.57 |
IUPAC Name | 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol |
Standard InChI | InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/i1D3,2D3,3D3,4D3,16D,17D |
SMILES | CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 48-49 °C |
Chemical Identity and Structure
Rac 5-Hydroxymethyl Tolterodine-d14 is a deuterated analog of 5-Hydroxymethyl Tolterodine, which is an active metabolite of Tolterodine, a muscarinic receptor antagonist used in the treatment of urinary incontinence . The "rac" prefix indicates that this compound exists as a racemic mixture, containing equal proportions of both the R and S enantiomers. The "d14" suffix signifies that 14 hydrogen atoms in the molecule have been replaced with deuterium atoms, which are stable isotopes of hydrogen.
The compound features a complex structure that includes a phenol group with a hydroxymethyl substituent, a phenylpropyl moiety, and a tertiary amine with two isopropyl groups. The deuterium atoms are primarily located on the isopropyl groups attached to the nitrogen atom, as indicated by its systematic name: 2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol .
Chemical Identifiers and Properties
The key identifiers and properties of rac 5-Hydroxymethyl Tolterodine-d14 are presented in Table 1, which compiles data from multiple authoritative sources.
Alternative Nomenclature and Synonyms
Rac 5-Hydroxymethyl Tolterodine-d14 is known by several synonyms in scientific literature and commercial catalogs, as shown in Table 2.
Relationship to Tolterodine
Rac 5-Hydroxymethyl Tolterodine-d14 is the deuterated form of 5-Hydroxymethyl Tolterodine, which is a pharmacologically active metabolite of Tolterodine. Understanding this relationship is crucial for appreciating the compound's significance in pharmaceutical research and clinical applications.
Tolterodine is a competitive muscarinic receptor antagonist primarily used in the treatment of overactive bladder syndrome with symptoms of urinary frequency, urgency, and urge incontinence . The drug works by inhibiting muscarinic receptors in the bladder, thereby reducing detrusor muscle contractions and increasing bladder capacity.
Applications in Research and Analysis
The applications of rac 5-Hydroxymethyl Tolterodine-d14 span several areas of pharmaceutical research and analytical chemistry, making it a valuable tool for scientists working in drug development, metabolism studies, and clinical pharmacology.
Analytical Reference Standards
One of the primary applications of rac 5-Hydroxymethyl Tolterodine-d14 is as an analytical reference standard. In this capacity, it serves several critical functions:
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Method validation for bioanalytical assays detecting Tolterodine and its metabolites
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Quality control in pharmaceutical manufacturing
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Calibration of analytical instruments
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Comparative analysis in stability studies
The compound is categorized as both a "Stable Isotope Labelled" standard and a "Metabolite" by commercial suppliers , highlighting its dual importance in analytical chemistry.
Pharmacokinetic and Metabolic Studies
As a deuterium-labeled metabolite, rac 5-Hydroxymethyl Tolterodine-d14 provides unique advantages in pharmacokinetic studies:
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Internal standardization in quantitative mass spectrometry
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Tracing metabolic pathways of Tolterodine in vivo
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Differentiating between endogenous and exogenous compounds in biological samples
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Studying the enzyme kinetics of CYP2D6-mediated metabolism
The deuterium labeling creates a mass shift of 14 Da compared to the non-deuterated metabolite, allowing for clear differentiation in mass spectrometric analyses while maintaining nearly identical chromatographic behavior.
Research Applications by Therapeutic Area
Based on the product categorization from commercial suppliers, rac 5-Hydroxymethyl Tolterodine-d14 has relevance across multiple therapeutic research areas, as shown in Table 3.
Analytical Methods and Techniques
The deuterium labeling in rac 5-Hydroxymethyl Tolterodine-d14 makes it particularly suitable for specific analytical techniques, especially those involving mass spectrometry.
Mass Spectrometric Applications
In mass spectrometry, rac 5-Hydroxymethyl Tolterodine-d14 offers several advantages:
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The mass shift of 14 Da allows for easy distinction from the non-deuterated metabolite
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Co-elution with the non-deuterated compound in chromatographic systems minimizes matrix effects
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Unique fragmentation patterns can provide structural information
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High stability and isotopic purity ensure reliable quantitative results
These properties make the compound particularly valuable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are commonly employed in bioanalytical studies of Tolterodine pharmacokinetics.
Structural Characteristics and Isotopic Distribution
The deuteration pattern in rac 5-Hydroxymethyl Tolterodine-d14 is strategically designed to provide optimal properties for analytical applications while maintaining the pharmacological characteristics of the non-deuterated metabolite.
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